molecular formula C21H25ClN2O5 B2368197 4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid CAS No. 1047678-96-5

4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Cat. No. B2368197
CAS RN: 1047678-96-5
M. Wt: 420.89
InChI Key: KJRORLHNNZHEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H25ClN2O5 and its molecular weight is 420.89. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

A study focused on the molecular docking, vibrational, structural, electronic, and optical studies of related butanoic acid derivatives. This research highlighted the compounds' potential in bonding and inhibiting placenta growth factor (PIGF-1), suggesting good biological activities. The compounds were analyzed through experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations. Their nonlinear optical properties were also explored, indicating their potential as materials in nonlinear optical applications Vanasundari et al., 2018.

Vibrational Spectroscopy and Supramolecular Studies

Another research focused on a chloramphenicol derivative, analyzing its crystal structure through single-crystal X-ray diffraction, supported by vibrational spectroscopy (Raman and infrared). The study explored the significance of non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking, in the molecule's structure Fernandes et al., 2017.

Chemical Synthesis and Characterization

Research on synthesizing and characterizing specific derivatives of 4-oxobutanoic acid revealed insights into their molecular structure, vibrational wavenumbers, and electronic properties. Studies included FT-IR, NMR, and X-ray diffraction analyses, revealing the compounds' stability and potential for charge transfer within the molecules. These analyses provide a foundation for understanding the reactive and spectroscopic properties of these compounds and their potential applications in various fields, including materials science and pharmacology Raju et al., 2015.

Application in Analytical Chemistry

A study developed a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples, synthesizing fenthion haptens closely related to the chemical structure . This research demonstrates the application of these compounds in creating analytical tools for monitoring pesticide residues in agricultural samples, highlighting their significance in food safety and environmental monitoring Zhang et al., 2008.

properties

IUPAC Name

4-(3-chloro-4-methylanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5/c1-13-4-6-15(11-16(13)22)24-20(25)12-17(21(26)27)23-9-8-14-5-7-18(28-2)19(10-14)29-3/h4-7,10-11,17,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRORLHNNZHEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-4-methylphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.